Phenicin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phenicin is a natural product found in Talaromyces ruber and Penicillium phoeniceum with data available.

Aplicaciones Científicas De Investigación

Overview of Phenicin in Scientific Research

This compound, also known in various contexts as phenicol or phenibut among other derivatives, has been the subject of diverse scientific investigations, ranging from its role in pharmacology and biochemistry to environmental science and technology. Despite the potential for confusion with similarly named compounds, it's essential to focus on the research findings related to this compound and its derivatives within the given constraints.

Environmental Impact and Degradation

One significant area of research on this compound derivatives, such as phenicol antibiotics, concerns their environmental fate and the mechanisms of their degradation. Light-source-dependent effects have been observed in the photodegradation of phenicol antibiotics, with different rates of degradation noted in various types of water under UV and solar irradiation. This research is crucial for understanding the persistence of these compounds in natural water bodies and their potential environmental impacts. The study conducted by Ge et al. (2009) on thiamphenicol and florfenicol highlights the role of different water constituents and light sources in the degradation process, providing valuable insights into environmental persistence and potential risks (Ge, L., Chen, J., Qiao, X., Lin, J., & Cai, X., 2009).

Pharmacological Activity and Mechanisms

Research into the pharmacological activity of phenibut, a derivative of this compound, has shed light on its mechanism of action and potential therapeutic applications. Studies have compared the effects of racemic phenibut and its optical isomers, revealing differences in potency and efficacy across various pharmacological tests. Dambrova et al. (2008) found that R-phenibut was significantly more potent than its S-isomer in tests of locomotor activity, antidepressant effects, and pain, suggesting that the pharmacological activity of racemic phenibut is primarily due to the R-isomer. This research contributes to a deeper understanding of phenibut's actions and its potential for treating conditions such as anxiety, depression, and pain (Dambrova, M., Zvejniece, L., Liepinsh, E., Cirule, H., Zharkova, O., Veinberg, G., & Kalvinsh, I., 2008).

Environmental Persistence and Treatment Implications

Further investigations into the environmental persistence of phenicol antibiotics have focused on their photodegradation kinetics and interactions with hydroxyl radicals, contributing to the assessment of these compounds' stability in aquatic environments. Li et al. (2014) explored the concentration-dependent photodegradation kinetics of thiamphenicol and florfenicol, providing critical data for evaluating the environmental fate of these antibiotics and their potential impact on water treatment processes (Li, K., Zhang, P., Ge, L., Ren, H., Yu, C., Chen, X., & Zhao, Y., 2014).

Propiedades

| 128-68-7 | |

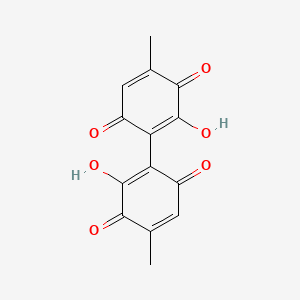

Fórmula molecular |

C14H10O6 |

Peso molecular |

0 |

Nombre IUPAC |

3-hydroxy-2-(2-hydroxy-4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-5-methylcyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C14H10O6/c1-5-3-7(15)9(13(19)11(5)17)10-8(16)4-6(2)12(18)14(10)20/h3-4,19-20H,1-2H3 |

SMILES |

CC1=CC(=O)C(=C(C1=O)O)C2=C(C(=O)C(=CC2=O)C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methoxy-8-methylpyrazino[2,3-d]pyridazine](/img/structure/B1175368.png)